



# Application Notes and Protocols for In Vivo Administration of AUR1545

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AUR1545   |           |
| Cat. No.:            | B15606614 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AUR1545** is a potent and selective preclinical small molecule degrader of the histone acetyltransferases (HATs) KAT2A and KAT2B.[1][2] These enzymes are key regulators of chromatin structure and gene expression and have been identified as drivers of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[2][3][4] **AUR1545**, a precursor to the clinical candidate AUTX-703, has demonstrated significant anti-tumor activity in preclinical models by inducing the degradation of KAT2A/B, leading to inhibition of tumor growth and promoting a more differentiated cell state.[2][3][4][5] These application notes provide detailed protocols for the in vivo administration of **AUR1545**, based on currently available preclinical data.

## Mechanism of Action: KAT2A/B Degradation

**AUR1545** is a heterobifunctional degrader that simultaneously binds to KAT2A/B and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of KAT2A and KAT2B disrupts their ability to acetylate histone and non-histone proteins, thereby altering gene expression programs that are critical for cancer cell proliferation and survival. A key downstream effect of KAT2A/B degradation is the destabilization of oncoproteins such as c-MYC, which are often overexpressed in cancer and drive malignant phenotypes.[1]



## **Signaling Pathway Diagram**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGINa Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Auron Unveils Preclinical Data Supporting its Lead Program [globenewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of AUR1545]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606614#in-vivo-administration-route-for-aur1545]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com